N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide

CDK4/6 inhibition Breast cancer Prostate cancer

N-(1,3-Benzothiazol-6-yl)-3-chlorobenzamide is a synthetic small-molecule benzothiazole amide (C14H9ClN2OS, MW 288.8 g/mol). The compound features a benzothiazole core linked via an amide bridge to a 3-chlorophenyl ring, with a computed XLogP3-AA of 3.8, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 70.2 Ų.

Molecular Formula C14H9ClN2OS
Molecular Weight 288.75
CAS No. 899732-63-9
Cat. No. B2937327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-6-yl)-3-chlorobenzamide
CAS899732-63-9
Molecular FormulaC14H9ClN2OS
Molecular Weight288.75
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C14H9ClN2OS/c15-10-3-1-2-9(6-10)14(18)17-11-4-5-12-13(7-11)19-8-16-12/h1-8H,(H,17,18)
InChIKeySPARQMRGOQOPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-6-yl)-3-chlorobenzamide (CAS 899732-63-9): Core Identity and Physicochemical Profile for Sourcing Decisions


N-(1,3-Benzothiazol-6-yl)-3-chlorobenzamide is a synthetic small-molecule benzothiazole amide (C14H9ClN2OS, MW 288.8 g/mol) . The compound features a benzothiazole core linked via an amide bridge to a 3-chlorophenyl ring, with a computed XLogP3-AA of 3.8, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 70.2 Ų [1]. It is commercially available from multiple suppliers, typically at ≥90% purity for research use . The benzothiazole amide class has been explored for antimycobacterial, kinase inhibitory, and antitumor applications; however, published primary data specifically for this compound remain extremely limited.

Why Benzothiazole Amide Substitution Patterns Preclude Simple Interchange with N-(1,3-Benzothiazol-6-yl)-3-chlorobenzamide


Benzothiazole amides exhibit strong structure-activity relationship (SAR) dependence on both the benzothiazole substitution position and the benzamide ring substituents. In the antimycobacterial benzothiazole amide series, moving the amide linkage from the 6-position to the 2-position of the benzothiazole, or altering the halogen substitution pattern on the benzamide ring, results in order-of-magnitude shifts in MIC values against M. abscessus [1]. Similarly, in kinase-targeted benzothiazole amides, the position and identity of the halogen substituent (3-Cl vs. 4-Cl vs. 2,6-dichloro) critically modulates CDK isoform selectivity and metabolic stability [2]. Therefore, N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide cannot be assumed interchangeable with regioisomeric or differently halogenated benzothiazole amide analogs without direct comparative biological data.

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-6-yl)-3-chlorobenzamide: Assay Data Against Comparators


CDK4/6 Inhibitory Activity: Vendor-Reported Preclinical Data with Comparison to Palbociclib

Vendor technical literature reports that N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide exhibits notable cyclin-dependent kinase (CDK) inhibitory activity, particularly against CDK4/6 isoforms implicated in breast and prostate cancers [1]. The same vendor source describes a 2024 study (MIT/Nature Communications-affiliated) demonstrating dual inhibition of CDKs and histone deacetylases (HDACs), yielding synergistic antiproliferative effects in triple-negative breast cancer models [1]. As a benchmark comparator, the FDA-approved CDK4/6 inhibitor palbociclib exhibits IC50 values of 11 nM (CDK4/cyclin D1) and 16 nM (CDK6/cyclin D2) in biochemical assays [2]. No direct head-to-head biochemical IC50 data are publicly available for this compound versus palbociclib or other CDK4/6 inhibitors. All quantitative claims below are vendor-reported and have not been independently verified in peer-reviewed literature.

CDK4/6 inhibition Breast cancer Prostate cancer

Oral Bioavailability and Pharmacokinetic Half-Life: Vendor-Reported Rodent Data

Vendor documentation states that in rodent models reported at the 2024 American Chemical Society National Meeting, this compound exhibited an oral bioavailability of approximately 45% and a plasma half-life exceeding 18 hours [1]. The logP value is reported as 4.1, which the vendor claims balances solubility between hydrophilic and lipophilic domains [1]. For comparison, the well-characterized benzothiazole amide antimycobacterial agent CRS0393 showed good oral bioavailability when formulated in kolliphor oil, with a lung-to-plasma penetration ratio ranging from 0.5 to 4 [2]. These data are vendor-reported meeting abstracts and have not been published in peer-reviewed journals; no direct comparative PK study between these two compounds exists.

Oral bioavailability Pharmacokinetics Half-life

In Vitro Metabolic Stability: Vendor-Reported Human Liver Microsome Data

According to vendor information, under physiological conditions (pH 7.4, 37°C), the compound demonstrated >85% retention after 1-hour incubation with human liver microsomes, suggesting resistance to phase I CYP450-mediated metabolism [1]. For class-level context, benzothiazole amides as a series are known to undergo metabolic profiling that informs in vitro genotoxicity assessment; TRPV1 antagonists of the benzothiazole amide series have been specifically studied for metabolic liabilities [2]. The vendor claims this stability profile predicts favorable drug-drug interaction potential, though no comparative data with specific benzothiazole amide analogs are provided.

Metabolic stability CYP450 Human liver microsomes

Research Application Scenarios for N-(1,3-Benzothiazol-6-yl)-3-chlorobenzamide Based on Current Evidence


Oncology Research Tool for CDK4/6-Mediated Pathway Studies

Given vendor-reported CDK4/6 inhibitory activity [1], researchers investigating cell cycle regulation in breast or prostate cancer models may consider this compound as a chemical probe, with the critical caveat that no peer-reviewed potency or selectivity data are available. Direct comparison with established CDK4/6 inhibitors (e.g., palbociclib, ribociclib) in the researcher's own assays is mandatory before drawing mechanistic conclusions.

Pharmacokinetic Profiling and Prodrug Development Feasibility

The vendor-reported oral bioavailability (~45%) and long half-life (>18 h) in rodents [1] suggest potential utility as a lead scaffold for medicinal chemistry optimization. However, these data have not been independently published. Researchers should independently verify PK parameters before committing to synthetic derivatization programs.

Metabolic Stability Benchmarking in Benzothiazole Amide Libraries

The reported >85% microsomal stability [1] may serve as a preliminary benchmark for screening related benzothiazole amide analogs. However, the absence of peer-reviewed data means this value should be treated as an unvalidated starting point, requiring in-house confirmation under standardized assay conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1,3-benzothiazol-6-yl)-3-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.